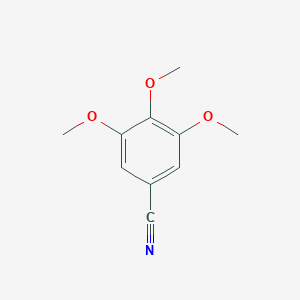

3,4,5-Trimethoxybenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-trimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBQUSPVORCDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172203 | |

| Record name | Benzonitrile, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-35-4 | |

| Record name | 3,4,5-Trimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1885-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZENECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM6MN5DJ9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzonitrile, a polysubstituted aromatic nitrile, is a key intermediate in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry. Its unique structure, featuring a nitrile group and a trimethoxyphenyl moiety, makes it a versatile building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to beige crystalline powder at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol.[2][3] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [4] |

| Molecular Weight | 193.20 g/mol | [4][5] |

| CAS Number | 1885-35-4 | [4][5] |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 91-94 °C | [5][6] |

| Boiling Point | 180-185 °C at 10 mmHg | [5][6] |

| Solubility | Sparingly soluble in water, soluble in methanol. | [2][3] |

| InChI Key | OSBQUSPVORCDCU-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC(=CC(=C1OC)OC)C#N | [4] |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a nitrile (-C≡N) group and three methoxy (-OCH₃) groups at positions 3, 4, and 5. The electron-donating nature of the methoxy groups and the electron-withdrawing nature of the nitrile group influence the reactivity of the aromatic ring and the nitrile functionality.

As of the latest literature review, specific crystallographic data for this compound, such as a CCDC deposition number, has not been reported. However, analysis of structurally similar substituted benzonitriles can provide insights into the expected bond lengths, bond angles, and crystal packing of this molecule.[2]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the protons of the three methoxy groups. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene ring, the nitrile group, and the methoxy groups. |

| Infrared (IR) | Characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands for C-O stretching of the methoxy groups and C-H stretching of the aromatic ring and methyl groups are also prominent. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the readily available natural product, gallic acid. The synthesis involves two key steps: the methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by the conversion of the carboxylic acid to the amide and subsequent dehydration to the nitrile.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid

-

Methodology: Gallic acid is methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[7][8]

-

Detailed Protocol:

-

To a stirred solution of gallic acid in an appropriate solvent (e.g., water or an alcohol), add a base (e.g., sodium hydroxide).

-

Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature below 30-35°C.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure complete methylation.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 3,4,5-trimethoxybenzoic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid (via the amide)

This conversion can be achieved in a two-step sequence involving the formation of the corresponding amide followed by dehydration.

-

2a. Amide Formation:

-

Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

React the resulting acid chloride with aqueous ammonia or another ammonia source to form 3,4,5-trimethoxybenzamide.

-

-

2b. Dehydration of the Amide:

-

Methodology: Primary amides can be dehydrated to nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[4][7][8]

-

General Protocol (using Phosphorus Pentoxide):

-

In a dry reaction flask, thoroughly mix solid 3,4,5-trimethoxybenzamide with phosphorus pentoxide (P₄O₁₀).

-

Heat the solid mixture under reduced pressure or with a distillation setup.

-

The this compound product will distill as it is formed.

-

Collect the distillate and purify further if necessary.

-

-

Purification

-

Recrystallization: This is a common method for purifying solid organic compounds.[9][10][11]

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like toluene-hexane or ethanol-water could be effective.[3]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If the solution is colored, treat it with activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

-

-

Column Chromatography: For separating the product from impurities with similar solubility, column chromatography is a valuable technique.[1][12]

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be employed to elute the compound from the column. The fractions are typically monitored by thin-layer chromatography (TLC).

-

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.

-

Logical Relationships and Workflows

The following diagrams illustrate the synthetic pathway and a general analytical workflow for this compound.

Caption: Synthetic pathway of this compound from Gallic Acid.

Caption: General analytical workflow for this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of pharmaceuticals. This guide has provided a detailed overview of its chemical and physical properties, molecular structure, and methods for its synthesis, purification, and analysis. The presented information, including tabulated data and workflow diagrams, is intended to be a practical resource for researchers and professionals in the field of drug development, facilitating the effective utilization of this important chemical building block.

References

- 1. Benzonitrile, 3,4,5-trimethoxy- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 3,4,5-Trimethoxybenzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 10. Crystal structures of three substituted 3-aryl-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzonitrile (CAS No. 1885-35-4) is a pivotal chemical intermediate, distinguished by its nitrile functional group and a 3,4,5-trimethoxyphenyl moiety. This aromatic compound serves as a crucial building block in the synthesis of a variety of complex organic molecules and heterocyclic systems. Notably, the 3,4,5-trimethoxyphenyl group is a recognized pharmacophore present in numerous biologically active compounds, particularly in the realm of oncology. Its derivatives are extensively investigated as potent anticancer agents, primarily for their ability to inhibit tubulin polymerization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and relevant experimental protocols associated with this compound, intended for professionals in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1885-35-4 | |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| Melting Point | 91-94 °C | |

| Boiling Point | 180-185 °C at 10 mmHg | |

| Appearance | Powder | |

| SMILES | COc1cc(cc(OC)c1OC)C#N | |

| InChI Key | OSBQUSPVORCDCU-UHFFFAOYSA-N |

Synthesis

This compound can be synthesized from its corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde, through a one-pot reaction with hydroxylamine hydrochloride. The following protocol is a representative method adapted from general procedures for the conversion of aldehydes to nitriles.

Experimental Protocol: Synthesis from 3,4,5-Trimethoxybenzaldehyde

Objective: To synthesize this compound by the dehydration of the corresponding aldoxime, formed in situ from 3,4,5-trimethoxybenzaldehyde and hydroxylamine hydrochloride.

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous Ferrous Sulfate (FeSO₄)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (1.0 eq).

-

Add N,N-Dimethylformamide (DMF) to the flask to serve as the solvent.

-

Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically within 3-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel to yield the final product.

Biological Activity and Mechanism of Action

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, particularly for its role in anticancer agents that target tubulin. While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to be potent inhibitors of tubulin polymerization.

Mechanism of Action: Compounds incorporating the TMP moiety often bind to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.

Experimental Workflows for Biological Evaluation

The evaluation of novel compounds derived from this compound for anticancer activity typically follows a multi-step workflow, beginning with in vitro assays and potentially progressing to in vivo models.

In Vitro Tubulin Polymerization Inhibition Assay

Objective: To quantitatively measure the inhibitory effect of a test compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified bovine brain tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Guanosine-5'-triphosphate (GTP)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Create serial dilutions to test a range of concentrations.

-

Pre-warm the microplate reader to 37°C.

-

On ice, prepare the tubulin reaction mix. For each well, mix tubulin with General Tubulin Buffer and GTP.

-

Add 10 µL of the test compound, positive control, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

-

To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader and begin monitoring the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the vehicle control to determine the extent of inhibition. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its core 3,4,5-trimethoxyphenyl structure is a key pharmacophore for targeting tubulin, a clinically validated target in cancer therapy. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working on the synthesis and biological evaluation of new chemical entities derived from this important building block.

In-depth Spectroscopic Analysis of 3,4,5-Trimethoxybenzonitrile: A Technical Guide

For Immediate Release – This technical guide offers a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxybenzonitrile, a key building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document provides detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow visualization to support compound identification and characterization.

Spectroscopic Data Summary

The structural attributes of this compound have been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a concise and accessible reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing distinct signals for the aromatic and methoxy protons. The symmetry of the molecule results in a single signal for the two aromatic protons. The methoxy groups at the C3 and C5 positions are equivalent, while the C4 methoxy group shows a slightly different chemical shift.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.87 | s | 2H | H-2, H-6 (Aromatic) |

| 3.90 | s | 3H | C4-OCH₃ |

| 3.88 | s | 6H | C3, C5-OCH₃ |

Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are consistent with a substituted aromatic nitrile.

| Chemical Shift (δ) ppm | Assignment |

| 153.0 | C-3, C-5 |

| 149.0 | C-4 |

| 126.5 | C-2, C-6 |

| 119.3 | C≡N (Nitrile) |

| 114.0 | C-1 |

| 56.2 | C3, C5 -OCH₃ |

| 56.1 | C4 -OCH₃ |

Note: Assignments are based on predictive models and data from similar structures, as a definitive published spectrum with full assignments was not available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule. The most prominent feature is the sharp, strong absorption of the nitrile group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2226 | C≡N stretch (Nitrile)[1] | Strong |

| ~2940-2840 | C-H stretch (Methoxy) | Medium |

| ~1590, 1500, 1465 | C=C stretch (Aromatic ring) | Medium-Strong |

| ~1250, 1130 | C-O stretch (Aryl ether) | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a clear molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 193 | 100.0 | [M]⁺ (Molecular Ion) |

| 178 | 69.5 | [M-CH₃]⁺ |

| 150 | 32.5 | [M-CH₃-CO]⁺ |

| 135 | 34.0 | [M-C₂H₆O]⁺ |

| 120 | 25.1 | [M-CH₃-CO-CH₂O]⁺ |

| 118 | 20.1 | [M-C₃H₇O₂]⁺ |

| 64 | 34.4 | C₅H₄⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data, designed to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound powder was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans were collected.

-

¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra prior to Fourier transformation. The spectra were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation and Data Acquisition: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory was used. A background spectrum of the clean, empty ATR crystal was recorded. Pressure was applied to the sample using the instrument's clamp to ensure good contact with the crystal. The sample spectrum was then recorded in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum was presented as transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared in methanol (approximately 1 mg/mL).

-

Instrumentation and Data Acquisition: An Electron Ionization (EI) mass spectrometer was used. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-500 amu.

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative intensities were calculated with respect to the base peak.

Visualization of Spectroscopic Workflow

The logical flow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques is illustrated below. This workflow ensures a comprehensive structural elucidation, from functional group identification to the precise mapping of atoms.

References

The Versatile Building Block: A Technical Guide to 3,4,5-Trimethoxybenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4,5-Trimethoxybenzonitrile, a key building block in modern organic synthesis. Its unique structural features, particularly the electron-rich trimethoxyphenyl ring and the versatile nitrile group, make it an invaluable precursor for a wide range of biologically active molecules. This document details its physicochemical properties, synthesis, and significant applications in the development of pharmaceuticals, with a focus on the antibacterial agent Trimethoprim and a class of potent anticancer compounds.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.20 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 91-94 °C | [1] |

| Boiling Point | 180-185 °C at 10 mmHg | [1] |

| CAS Number | 1885-35-4 | [1] |

| Solubility | Soluble in methanol |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from readily available precursors like gallic acid or vanillin. A common strategy involves the preparation of the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde, which is then converted to the nitrile.

Synthesis Pathway from 3,4,5-Trimethoxybenzaldehyde

A prevalent method for the synthesis of this compound involves the dehydration of 3,4,5-trimethoxybenzaldehyde oxime.

Caption: Synthesis of this compound from its aldehyde precursor.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol

This protocol outlines a multi-step synthesis of the key intermediate, 3,4,5-trimethoxybenzaldehyde, starting from p-cresol.[3]

Step 1: Bromination of p-Cresol A solution of p-cresol in o-dichlorobenzene is treated with bromine, first at 40°C and then at 160°C, to yield the tetrabrominated intermediate.

Step 2: Hydrolysis to 3,5-Dibromo-4-hydroxybenzaldehyde The tetrabromide from the previous step undergoes direct hydrolysis with water to afford 3,5-dibromo-4-hydroxybenzaldehyde in an overall yield of 81.6% from p-cresol.[3]

Step 3: Methoxylation to Syringaldehyde The 3,5-dibromo-4-hydroxybenzaldehyde is treated with approximately 3.7–3.9 equivalents of freshly prepared sodium methoxide (around 28–30 wt%) in the presence of a catalytic amount of cuprous chloride and DMF at 120°C in an autoclave to produce the sodium phenolate of 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde).[3]

Step 4: Methylation to 3,4,5-Trimethoxybenzaldehyde Syringaldehyde is methylated using dimethyl sulfate in the presence of a base to yield the final product, 3,4,5-trimethoxybenzaldehyde. A green process for this step involves the methylation of syringaldehyde sodium salt with dimethyl sulfate in an anhydrous solvent under alkaline conditions, with reported yields of 96.7-98.2%.[4]

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone in the synthesis of various pharmaceuticals due to the bioactivity associated with the 3,4,5-trimethoxyphenyl moiety.

Synthesis of Trimethoprim

Trimethoprim is a potent antibacterial agent that functions as a dihydrofolate reductase inhibitor. Several synthetic routes starting from 3,4,5-trimethoxybenzaldehyde have been developed.

General Synthetic Scheme for Trimethoprim

A common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable propionitrile derivative, followed by cyclization with guanidine.

Caption: A common synthetic route to the antibacterial agent Trimethoprim.

Quantitative Data for Trimethoprim Synthesis

| Starting Materials | Key Reagents | Yield | Reference |

| 3,4,5-Trimethoxybenzaldehyde, 3,3'-(p-phenylenediimino)dipropanenitrile | Alkaline condensing agent, Guanidine | 84% (condensation), 83% (cyclization) | [5] |

| 3,4,5-Trimethoxybenzaldehyde, 3,3'-(m-phenylenediimino)dipropanenitrile | Alkaline condensing agent, Guanidine | 73% (condensation), 75% (cyclization) | [5] |

| 3,4,5-Trimethoxybenzaldehyde, 3,3'-(o-phenylenediimino)dipropanenitrile | Alkaline condensing agent, Guanidine | 94% (condensation), 60% (cyclization) | [5] |

| 3,4,5-Trimethoxybenzaldehyde, Ethyl cyanoacetate | Sodium methoxide, Sodium borohydride, Guanidine, Acetic anhydride, DMF | - | [6] |

Experimental Protocol: One-pot Synthesis of Trimethoprim

This protocol describes a one-pot synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde.[6]

Step A: Condensation In a reactor, 196.2g (1 mol) of 3,4,5-Trimethoxybenzaldehyde, 113.12g (1 mol) of ethyl cyanoacetate, 750ml of DMSO, 60g of sodium methoxide, and 220g of 15-crown-5 are combined. The mixture is heated to 105 ± 2 °C and refluxed for approximately 2.5 hours, with the reaction progress monitored by TLC.

Step B: Reduction At 0-5 °C, 56.7g (1.5 mol) of sodium borohydride is added to the reactor. The reaction is stirred, and the temperature is allowed to rise to 20 °C, and the reaction proceeds for 1 hour.

Step C: Cyclization 59g (1 mol) of guanidine and 350ml of acetic anhydride are added to the reactor, followed by 250ml of DMF. The mixture is heated to reflux for 1 hour. Then, 50g of sodium methoxide and 220g of 15-crown-5 are added, and the reaction is continued for another hour.

Work-up The reaction is stopped, and the solvent is removed under reduced pressure. 700ml of water is added, and the mixture is stirred. The product is collected by suction filtration and dried.

Synthesis of Anticancer Agents: Tubulin Polymerization Inhibitors

The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in a class of potent anticancer agents known as tubulin polymerization inhibitors. These compounds, exemplified by combretastatin A-4, bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action of Tubulin Polymerization Inhibitors

Derivatives of this compound interfere with the dynamic equilibrium of microtubule assembly and disassembly, a process crucial for cell division.

Caption: Mechanism of tubulin polymerization inhibition by 3,4,5-trimethoxyphenyl derivatives.

Quantitative Data for Anticancer Activity of 3,4,5-Trimethoxyphenyl Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (9a) | HCT-116 | 0.02 | [7] |

| 1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4e) | MCF-7 | 7.79 | [8] |

| 1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4f) | MCF-7 | 10.79 | [8] |

| 1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4l) | MCF-7 | 13.20 | [8] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 | 2.94 | [9] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MDA-MB-231 | 1.61 | [9] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A549 | 6.30 | [9] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | HeLa | 6.10 | [9] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A375 | 0.57 | [9] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | B16-F10 | 1.69 | [9] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene (7i) | Huh7 | < CA-4 | [10] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene (7i) | MCF-7 | < CA-4 | [10] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene (7i) | SGC-7901 | < CA-4 | [10] |

Experimental Protocol: Synthesis of Combretastatin A-4

This protocol details the synthesis of the natural product combretastatin A-4, a potent tubulin polymerization inhibitor, starting from 3,4,5-trimethoxybenzaldehyde.[1]

Step 1: Perkin Reaction A Perkin reaction is carried out between 3-bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde.

Step 2: Hydroxyl Transformation and Decarboxylation The product from the Perkin reaction undergoes hydroxyl transformation followed by decarboxylation, which proceeds with a high degree of cis-selectivity (cis/trans = 95/5), to yield combretastatin A-4. The overall yield is reported to be 37.5%.[1]

Conclusion

This compound has proven to be a highly valuable and versatile building block in the field of organic synthesis. Its utility is demonstrated in the efficient synthesis of complex and biologically significant molecules, including the widely used antibacterial drug Trimethoprim and a promising class of anticancer agents that target tubulin polymerization. The synthetic routes and methodologies presented in this guide underscore the importance of this compound in medicinal chemistry and drug discovery. Further exploration of the reactivity of this compound is anticipated to lead to the development of novel therapeutics with improved efficacy and pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 5. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]

- 6. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 7. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) group, a deceptively simple aromatic scaffold, has emerged as a cornerstone in medicinal chemistry, bestowing potent and diverse pharmacological activities upon a vast array of molecules. Its prevalence is particularly notable in the realm of oncology, where it serves as a key pharmacophore for agents targeting microtubule dynamics. This technical guide provides a comprehensive overview of the TMP moiety, detailing its mechanism of action, structure-activity relationships, and its incorporation into various therapeutic agents.

The Dominant Paradigm: Anticancer Activity and Tubulin Polymerization Inhibition

The most significant impact of the 3,4,5-trimethoxyphenyl group has been in the development of anticancer drugs that interfere with tubulin polymerization.[1] This moiety is a critical structural feature for a multitude of compounds that bind to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly of microtubules essential for cell division.[1][2] This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, or programmed cell death.[1][3] The specific 3,4,5-trimethoxy substitution pattern is consistently demonstrated to be optimal for potent tubulin polymerization inhibition, with alterations often leading to a significant reduction in activity.[1] The methoxy groups are believed to form crucial hydrogen bonding interactions within the colchicine binding pocket.[1]

Key Scaffolds and Biological Activity

The versatility of the TMP moiety is evident in its incorporation into a diverse range of chemical scaffolds, leading to numerous potent anticancer agents.

Table 1: Antiproliferative Activity of Representative Compounds Featuring the 3,4,5-Trimethoxyphenyl Moiety

| Compound/Scaffold | Target | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) |

| Combretastatin A-4 (CA-4) | Tubulin Polymerization | Various | Nanomolar range[1] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization | HeLa, MCF-7, A549 | Micromolar range[1][3] |

| Pyrrolizines with (3,4,5-trimethoxyphenyl) | Tubulin, Multiple Kinases | MCF-7, A2780, HCT116 | 0.10–4.16 µM[1][4] |

| (3,4,5-trimethoxyphenyl)thiazole pyrimidines | Kinase Receptors | HCT-116, SK-BR-3 | 40.87-46.14% GI at 10 µM[1][5] |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(...)(3,4,5-trimethoxyphenyl)acetamide | Tubulin Polymerization | MGC-803 | 0.45 µM[1] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophenes | Tubulin Polymerization | Huh7, MCF-7, SGC-7901 | IC₅₀ values slightly lower than CA-4[6] |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives | Tubulin Polymerization | - | - |

| Chalcones with 3,4,5-trimethoxyphenyl on ring B | Oncogenic K-Ras Signaling | K-Ras-addicted human cancers | -[7] |

| 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides | Tubulin | MCF-7 | IC₅₀: 7.79 - 13.20 µM[8] |

Mechanism of Action: A Multi-faceted Approach to Cellular Disruption

The primary mechanism by which TMP-containing compounds exert their anticancer effects is the inhibition of tubulin polymerization. However, the downstream consequences of this action are a cascade of cellular events culminating in apoptosis.

Mechanism of Action for TMP-based Tubulin Inhibitors.

Beyond tubulin inhibition, research has indicated that some TMP-containing scaffolds may exhibit multi-targeted activity, including the inhibition of various oncogenic kinases.[4] This suggests a broader pharmacological scope and the potential for developing multi-target anticancer agents with enhanced efficacy and the ability to overcome drug resistance.[4][9]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of novel compounds bearing the 3,4,5-trimethoxyphenyl moiety often involves well-established organic chemistry reactions. The following are generalized protocols based on methodologies cited in the literature.

General Synthetic Procedure for 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines

This protocol describes a common synthetic route to a class of potent tubulin polymerization inhibitors.[3][10]

General synthetic scheme for 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines.

Step 1: Iodination of 3-Bromopyridine. To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) at -85°C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. The mixture is stirred for a specified time, followed by the addition of a solution of iodine in THF at -78°C. The reaction is allowed to proceed overnight.[3]

Step 2: Suzuki Coupling with 3,4,5-Trimethoxyphenylboronic Acid. The resulting 3-bromo-4-iodopyridine is reacted with 3,4,5-trimethoxyphenylboronic acid in a mixture of 1,4-dioxane and water. Tetrakis(triphenylphosphine)palladium(0) and potassium carbonate are added, and the reaction is heated under microwave irradiation at 125°C.[3]

Step 3: Suzuki Cross-Coupling with Arylboronic Acids. The key intermediate, 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine, is then coupled with various substituted arylboronic acids using similar Suzuki reaction conditions (Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O) under microwave irradiation at 126°C to yield the final 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivatives.[3]

General Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazole-Pyrimidine Derivatives

This outlines the synthesis of another class of TMP-containing compounds with potential antiproliferative activity.[5][11]

Step 1: Bromination of 3,4,5-Trimethoxy Acetophenone. 3,4,5-Trimethoxy acetophenone undergoes bromination to yield 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one.[5]

Step 2: Thiazole Ring Formation. The bromo-intermediate is then refluxed with thiourea in ethanol to form 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[5][11]

Step 3: Coupling with Dichloropyrimidine. The thiazole derivative is reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a base such as sodium hydride to produce the key intermediate, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[5]

Step 4: Nucleophilic Substitution. The final derivatives are obtained by reacting the chloro-pyrimidine intermediate with various nucleophiles (e.g., substituted piperazines, amines) to displace the chlorine atom.[5]

In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating the primary mechanism of action of many TMP-containing compounds.[12][13]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Protocol:

-

Tubulin protein is suspended in a polymerization buffer (e.g., MES buffer containing MgCl₂, EGTA, and GTP) and kept on ice.

-

The test compound (dissolved in a suitable solvent like DMSO) is added to the tubulin solution at various concentrations. Control samples include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) and a promoter (e.g., paclitaxel).[3]

-

The reaction is initiated by incubating the mixture at 37°C.

-

The absorbance at 340 nm is measured at regular intervals (e.g., every 1 minute) for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.[12]

-

The percentage of inhibition is calculated by comparing the absorbance change in the presence of the test compound to that of the vehicle control.

Emerging Therapeutic Applications

While the anticancer properties of the 3,4,5-trimethoxyphenyl moiety are well-established, recent research has begun to explore its potential in other therapeutic areas, suggesting a broader pharmacological utility. For instance, piplartine-inspired 3,4,5-trimethoxycinnamates have shown trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a proposed mechanism involving the induction of oxidative stress and mitochondrial damage.[14]

Conclusion

The 3,4,5-trimethoxyphenyl moiety is a highly privileged pharmacophore that continues to be a focal point in drug discovery and development. Its well-defined role in tubulin polymerization inhibition has led to a plethora of potent anticancer agents. The ongoing exploration of this versatile scaffold in different chemical contexts and for new therapeutic targets promises to yield novel and effective medicines in the future. The detailed understanding of its structure-activity relationships and mechanisms of action provides a solid foundation for the rational design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3,4,5-Trimethoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. Delving into its historical context, this guide traces the likely origins of its synthesis from natural product derivatives. It presents a detailed analysis of its physicochemical properties, summarizes various synthetic methodologies with a focus on experimental protocols, and explores its critical role in the development of therapeutic agents. The content is structured to offer valuable insights for researchers, chemists, and professionals involved in drug discovery and development, highlighting the enduring importance of this versatile molecule.

Introduction

This compound, a crystalline solid identified by its CAS number 1885-35-4, is a polysubstituted aromatic nitrile of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a benzonitrile core with three methoxy groups at the 3, 4, and 5 positions, imparts unique reactivity and makes it a valuable precursor for a wide range of more complex molecules.[1][3] This compound is particularly renowned as a pivotal building block in the synthesis of pharmaceuticals, most notably the antibacterial agent Trimethoprim.[4] The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in many biologically active compounds, contributing to its prevalence in medicinal chemistry.[3][5] This guide will explore the discovery and history of this compound, its chemical and physical characteristics, detailed experimental protocols for its synthesis, and its applications.

Discovery and History

The likely historical synthetic routes to this compound would have leveraged well-established 19th and early 20th-century organic reactions. Given that gallic acid (3,4,5-trihydroxybenzoic acid) was a readily available natural product, early syntheses of its derivatives were a common focus of investigation. The logical synthetic pathway to this compound would have involved the following conceptual steps:

Caption: Conceptual historical synthesis pathway from Gallic Acid.

This multi-step process, utilizing fundamental organic reactions, represents a plausible route for the initial synthesis of this compound by early organic chemists. While the exact first report is not definitively cited in readily available sources, the chemistry itself is based on foundational reactions of the time.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and characterization. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.20 g/mol | [2][6] |

| CAS Number | 1885-35-4 | [1][2] |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 91-94 °C | [6] |

| Boiling Point | 180-185 °C at 10 mmHg | [6] |

| Solubility | Sparingly soluble in water, soluble in methanol. | [1] |

| Beilstein Registry Number | 979686 |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for common laboratory-scale preparations.

Synthesis from 3,4,5-Trimethoxybenzaldehyde

A common and reliable method for the preparation of this compound involves the conversion of 3,4,5-Trimethoxybenzaldehyde via an oxime intermediate, followed by dehydration.

Caption: Experimental workflow for synthesis from 3,4,5-Trimethoxybenzaldehyde.

Experimental Protocol:

Step 1: Preparation of 3,4,5-Trimethoxybenzaldehyde Oxime

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.051 mol) of 3,4,5-Trimethoxybenzaldehyde in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of 5.3 g (0.076 mol) of hydroxylamine hydrochloride and 3.0 g (0.075 mol) of sodium hydroxide in 30 mL of water.

-

Add the aqueous solution of hydroxylamine to the ethanolic solution of the aldehyde.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 300 mL of cold water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry in a desiccator. This affords 3,4,5-Trimethoxybenzaldehyde oxime.

Step 2: Dehydration to this compound

-

Place 10.0 g (0.047 mol) of the dried 3,4,5-Trimethoxybenzaldehyde oxime in a round-bottom flask.

-

Add 30 mL (0.318 mol) of acetic anhydride to the flask.

-

Heat the mixture to reflux for 1 hour.

-

Allow the reaction mixture to cool to room temperature and then pour it onto 200 g of crushed ice with stirring.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Recrystallize the crude product from ethanol to yield pure this compound as white crystals.

Direct Synthesis from 3,4,5-Trimethoxybenzoic Acid (Conceptual)

While less common as a direct laboratory method, the conversion from the corresponding carboxylic acid via the amide is a classical approach.

Conceptual Protocol:

-

Amide Formation: Convert 3,4,5-Trimethoxybenzoic acid to its acid chloride using thionyl chloride. React the acid chloride with ammonia to form 3,4,5-Trimethoxybenzamide.

-

Dehydration: Dehydrate the resulting amide using a suitable dehydrating agent such as phosphorus pentoxide or thionyl chloride to yield this compound.

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of numerous pharmaceutical compounds. Its utility stems from the versatile reactivity of the nitrile group and the favorable pharmacological properties often associated with the 3,4,5-trimethoxyphenyl moiety.

Key Applications:

-

Trimethoprim Synthesis: The most prominent application of this compound is as a key precursor in the industrial synthesis of Trimethoprim, a potent dihydrofolate reductase inhibitor used as an antibiotic.

-

Anticancer Agents: The 3,4,5-trimethoxyphenyl scaffold is a feature of many natural and synthetic compounds with anticancer activity, including tubulin polymerization inhibitors.[5] this compound serves as a valuable starting material for the synthesis of novel anticancer drug candidates.

-

Anti-inflammatory and Antimicrobial Research: The structural motif is also explored in the development of new anti-inflammatory and antimicrobial agents.[1]

Caption: Role in the synthesis and action of Trimethoprim.

Conclusion

This compound is a molecule with a rich, albeit not perfectly documented, history rooted in the chemistry of natural products. Its journey from a likely derivative of gallic acid to a crucial intermediate in modern pharmaceutical manufacturing underscores the enduring legacy of classical organic synthesis. For contemporary researchers and drug development professionals, a deep understanding of its properties, synthesis, and applications remains vital for the innovation of new therapeutic agents. This guide provides a foundational resource to support these endeavors.

References

The Emerging Therapeutic Potential of 3,4,5-Trimethoxybenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of numerous compounds. Its presence is notably prevalent in potent anticancer agents that target tubulin polymerization. This technical guide provides an in-depth overview of the burgeoning research into the biological activities of derivatives of 3,4,5-trimethoxybenzonitrile, a key intermediate in the synthesis of these promising therapeutic agents. This document outlines their primary anticancer and antimicrobial properties, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Anticancer Activity: Targeting the Cytoskeleton

The most significant biological activity reported for this compound derivatives is their anticancer potential, primarily through the inhibition of tubulin polymerization. These compounds often act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]quinoxaline | 5a | A549 (Lung) | Not explicitly stated, but identified as a potent EGFR inhibitor | |

| Imidazo[1,2-a]quinoxaline | 5l | A549 (Lung) | Not explicitly stated, but identified as a potent EGFR inhibitor | |

| Indole | 3g | MCF-7 (Breast) | 2.94 ± 0.56 | |

| Indole | 3g | MDA-MB-231 (Breast) | 1.61 ± 0.004 | |

| Indole | 3g | A549 (Lung) | 6.30 ± 0.30 | |

| Indole | 3g | HeLa (Cervical) | 6.10 ± 0.31 | |

| Indole | 3g | A375 (Melanoma) | 0.57 ± 0.01 | |

| Indole | 3g | B16-F10 (Melanoma) | 1.69 ± 0.41 | |

| Quinoline | G13 | HCT116 (Colon) | 0.90 | |

| Quinoline | G13 | A549 (Lung) | 0.86 | |

| Quinoline | G13 | MDA-MB-231 (Breast) | 0.65 | |

| Pyrrolidone-Oxadiazolethione | Not specified | A549 (Lung) | Reduced viability to 28.0% | |

| Pyrrolidone-Aminotriazolethione | Not specified | A549 (Lung) | Reduced viability to 29.6% | |

| Benzo[b]furan | 4t | L1210 (Leukemia) | 0.0012 | |

| Benzo[b]thiophene | 4g | L1210 (Leukemia) | 0.019 | |

| Benzo[b]thiophene | 4g | HeLa (Cervical) | 0.016 | |

| Trimethoxyphenyl-based analogues | 9 | HepG2 (Liver) | 1.38 | |

| Trimethoxyphenyl-based analogues | 10 | HepG2 (Liver) | 2.53 | |

| Trimethoxyphenyl-based analogues | 11 | HepG2 (Liver) | 3.21 | |

| Pyrrolizine-Benzamide | 16a | MCF-7 (Breast) | 0.52 - 6.26 | |

| Pyrrolizine-Benzamide | 16b | MCF-7 (Breast) | 0.52 - 6.26 | |

| Pyrrolizine-Benzamide | 16d | MCF-7 (Breast) | 0.52 - 6.26 | |

| Chalcone | 2c | Leukemia | 2.2 | |

| Chalcone | 3a | Leukemia | 2.8 |

Antimicrobial Activity

Several derivatives of this compound have also demonstrated promising antimicrobial properties against a spectrum of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Hydrazone | 4a-l | S. aureus | Significant activity reported | A. niger | Significant activity reported | |

| Hydrazone | 4a-l | S. pyogenes | Significant activity reported | C. albicans | Significant activity reported | |

| Hydrazone | 4a-l | E. coli | Significant activity reported | |||

| Hydrazone | 4a-l | P. aeruginosa | Significant activity reported | |||

| Hydrazine | Not specified | Gram-positive bacteria | Moderate activity reported | Fungal pathogens | Moderate activity reported | |

| Hydrazine | Not specified | Gram-negative bacteria | Moderate activity reported |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules.

-

Tubulin Preparation: Use commercially available purified tubulin from a source such as bovine brain.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP), and the test compound at various concentrations or a control.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the test compounds with those of a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel). Calculate the IC50 value for inhibition of tubulin polymerization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

Caption: Experimental workflow for the discovery and evaluation of this compound derivatives.

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Caption: Potential inhibitory effect of this compound derivatives on the EGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by their structural features. Key SAR observations include:

-

The 3,4,5-Trimethoxyphenyl Moiety: This group is a critical pharmacophore for binding to the colchicine site on tubulin and is generally conserved in the most active compounds.

-

Substituents on the Benzo[b]furan and Benzo[b]thiophene Rings: The position of substituents on these heterocyclic rings plays a crucial role. For instance, a methoxy group at the C-6 position of the benzo[b]furan ring enhances antiproliferative activity. Similarly, for benzo[b]thiophene derivatives, methoxy groups at the C-4, C-6, or C-7 positions are favorable for activity.

-

The Linker between the Trimethoxyphenyl Ring and the Heterocycle: The nature and conformation of the linker region can significantly impact the compound's ability to fit into the colchicine binding pocket.

Future Directions

The derivatives of this compound represent a promising class of compounds with potent anticancer and antimicrobial activities. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer and antimicrobial drugs.

The versatility of the this compound scaffold provides a rich platform for the development of novel therapeutics. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective treatments for cancer and infectious diseases.

Safety and handling precautions for 3,4,5-Trimethoxybenzonitrile

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trimethoxybenzonitrile

Introduction

This compound (CAS No: 1885-35-4) is a substituted benzonitrile compound utilized in various research and development applications, particularly in the synthesis of more complex molecules.[1] Its chemical structure, featuring a nitrile group and three methoxy substituents on the benzene ring, imparts specific reactivity and, consequently, a distinct hazard profile. This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety information, handling precautions, and emergency procedures to ensure its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and protecting personnel from potential chemical exposure.

Chemical Identification and Physical Properties

Accurate identification and knowledge of a chemical's physical properties are foundational to its safe handling.

| Property | Value | Citations |

| CAS Number | 1885-35-4 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | White to orange/green powder or crystal | [2][4] |

| Melting Point | 91-94 °C | [2] |

| Boiling Point | 180-185 °C / 10 mmHg | [2] |

| Solubility | Soluble in Methanol | [2] |

| Flash Point | Not Applicable | |

| Density | ~1.23 g/cm³ (estimate) | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary hazards are related to acute toxicity and irritation.

| GHS Classification | Code | Description | Citations |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | ||

| Hazard Statements | H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] | |

| H332 | Harmful if inhaled | ||

| H315 | Causes skin irritation | [1] | |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | ||

| Hazard Classes | Acute Toxicity, Oral | Category 4 | |

| Acute Toxicity, Dermal | Category 4 | ||

| Acute Toxicity, Inhalation | Category 4 | ||

| Skin Irritation | Category 2 | ||

| Eye Irritation | Category 2 | ||

| Specific Target Organ Toxicity | Category 3 (Respiratory system) |

The primary target organ for toxicity is the respiratory system. Inhalation of dust, skin contact, eye contact, and ingestion are all potential routes of harmful exposure.

Safe Handling and Storage Procedures

Strict protocols must be followed to minimize exposure during handling and storage.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Avoid Contact: Prevent all personal contact, including the inhalation of dust.[7] Do not get in eyes, on skin, or on clothing.[5]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

-

Dust Control: Avoid dust formation.[5] Use dry clean-up procedures and avoid generating dust during spill management.[7]

Storage:

-

Container: Keep the container tightly closed in a dry and cool place.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents, as contact may result in ignition.[5][7][8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to prevent exposure.

| Control Measure | Specification | Citations |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers must be close to the workstation. | [5][9] |

| Eye/Face Protection | Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166. | [5][10] |

| Skin Protection | Wear appropriate protective gloves (inspected prior to use) and clothing to prevent skin exposure. | [5][10] |

| Respiratory Protection | Use a NIOSH-approved N95 dust mask or equivalent when dust is generated. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Citations |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][8][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [5][8][11] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention. | [5][8][11] |

| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. Do NOT induce vomiting. | [5][11] |

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.

| Hazard Aspect | Description | Citations |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). | [5][6][10] |

| Specific Hazards | The compound is a combustible solid.[7] Finely dispersed dust may form an explosive mixture with air.[7] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). | [6][7] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. | [5][6] |

Toxicological Information

The toxicological profile is primarily based on GHS classifications. Harmful effects are expected following oral, dermal, or inhalation exposure.[1] The material is a known irritant to the skin, eyes, and respiratory system.

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not available in the publicly accessible safety data sheets and chemical databases referenced. Such studies are typically conducted by manufacturers or specialized toxicology labs and are often proprietary. The hazard classifications provided are derived from the results of these non-disclosed studies.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from acquisition to disposal.

References

- 1. This compound | C10H11NO3 | CID 15892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1885-35-4 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1885-35-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes: Synthesis of Heterocyclic Compounds Using 3,4,5-Trimethoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4,5-Trimethoxybenzonitrile is a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development.[1] Its structure features a nitrile group, which can be transformed into a variety of other functionalities, and the 3,4,5-trimethoxyphenyl moiety. This trimethoxyphenyl group is a recognized pharmacophore present in numerous biologically active compounds, including potent agents in oncology and anti-inflammatory research.[1] The strategic placement of these functional groups allows for the efficient construction of complex molecular architectures and diverse heterocyclic systems, which form the core of many therapeutic agents.[1] These application notes provide detailed protocols for the synthesis of several key heterocyclic scaffolds—1,3,5-triazines, 1H-tetrazoles, pyrimidines, and isoxazoles—utilizing this compound or its direct derivatives as the starting material.

Synthesis of 2,4,6-Tris(3,4,5-trimethoxyphenyl)-1,3,5-triazine

Symmetrically substituted 1,3,5-triazines can be synthesized through the metal-catalyzed cyclotrimerization of the corresponding nitriles. Low-valent titanium species, generated in situ from titanium chlorido complexes and a reducing agent like magnesium, have proven effective for this transformation.[2] This method allows for the gram-scale synthesis of 2,4,6-triaryl-1,3,5-triazines from various benzonitriles.

Data Presentation

Table 1: Representative Yields for Titanium-Catalyzed Cyclotrimerization of Benzonitriles.[2]

| Entry | Nitrile Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzonitrile | TiCl₄(thf)₂ / Mg | 150 | 15 | 78 |

| 2 | p-Tolunitrile | TiCl₄(thf)₂ / Mg | 150 | 15 | 86 |